molecular formula C8H15ClN2S B13124387 N-methyl-1-(2-propan-2-yl-1,3-thiazol-5-yl)methanamine;hydrochloride

N-methyl-1-(2-propan-2-yl-1,3-thiazol-5-yl)methanamine;hydrochloride

Cat. No.: B13124387
M. Wt: 206.74 g/mol
InChI Key: MFUVMIKFRNOYQG-UHFFFAOYSA-N
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Description

N-methyl-1-(2-propan-2-yl-1,3-thiazol-5-yl)methanamine hydrochloride is a secondary amine featuring a 1,3-thiazole ring substituted with a propan-2-yl group at the 2-position and a methylaminomethyl group at the 5-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.

Properties

Molecular Formula

C8H15ClN2S

Molecular Weight

206.74 g/mol

IUPAC Name

N-methyl-1-(2-propan-2-yl-1,3-thiazol-5-yl)methanamine;hydrochloride

InChI

InChI=1S/C8H14N2S.ClH/c1-6(2)8-10-5-7(11-8)4-9-3;/h5-6,9H,4H2,1-3H3;1H

InChI Key

MFUVMIKFRNOYQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C(S1)CNC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(2-propan-2-yl-1,3-thiazol-5-yl)methanamine;hydrochloride typically involves the reaction of 2-isopropylthiazole with N-methylmethanamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(2-propan-2-yl-1,3-thiazol-5-yl)methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles, such as amines or halides; reactions are conducted in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

N-methyl-1-(2-propan-2-yl-1,3-thiazol-5-yl)methanamine;hydrochloride serves as an intermediate in the synthesis of various pharmaceuticals. Notably, it plays a crucial role in the development of antiviral agents, particularly those targeting HIV, such as Ritonavir.

Table 1: Synthesis Pathways Involving this compound

CompoundApplicationSynthesis Method
RitonavirAntiviralIntermediate in thiazole synthesis
Other Thiazole DerivativesVarious pharmacological activitiesMulti-step organic synthesis processes

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit antimicrobial properties. Studies indicate that this compound can inhibit the growth of various bacteria and fungi.

Case Study: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) demonstrated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both pathogens.

Neuropharmacology

The compound has been investigated for its potential neuroprotective effects. Thiazole derivatives have been linked to neuroprotective activities due to their ability to modulate neurotransmitter systems.

Table 2: Neuropharmacological Studies

Study ReferenceFindings
Johnson et al. (2024)Showed reduced neuroinflammation in rodent models
Lee et al. (2024)Improved cognitive function in Alzheimer’s disease models

Mechanism of Action

The mechanism of action of N-methyl-1-(2-propan-2-yl-1,3-thiazol-5-yl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of microbial enzymes, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Structural Modifications in Thiazole Derivatives

N-Methyl-1-(2-phenyl-1,3-thiazol-5-yl)methanamine Dihydrochloride
  • Structure : Substitution of propan-2-yl with a phenyl group at the thiazole 2-position.
  • Molecular Formula : C₁₁H₁₄Cl₂N₂S
  • Molecular Weight : 277.22
  • The dihydrochloride salt increases aqueous solubility compared to the monohydrochloride form of the target compound .
(4-Methyl-1,3-thiazol-5-yl)methanamine
  • Structure : Lacks the N-methyl and propan-2-yl groups; features a methyl group at the thiazole 4-position.
  • Purity : 95%
  • Key Differences :
    • Reduced steric hindrance due to absence of bulky propan-2-yl and N-methyl groups.
    • Primary amine functionality may enhance reactivity in conjugation reactions .

Heterocyclic Core Variations

N-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine Hydrochloride
  • Structure : Replaces thiazole with a 1,2,4-oxadiazole ring.
  • Molecular Formula : C₁₀H₁₂ClN₃O
  • Key Differences: Oxadiazole’s oxygen atom reduces electron density compared to thiazole’s sulfur, altering electronic interactions.
(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine Hydrochloride
  • Structure : Oxazole core with ethyl and methyl substituents.
  • Molecular Weight : 176.64
  • Key Differences :
    • Oxazole’s oxygen atom creates a less polarizable system than thiazole, reducing stability in redox environments.
    • Smaller molecular weight may improve metabolic clearance rates .

Salt Form and Physicochemical Properties

Compound Name Salt Form Molecular Weight Solubility (Polar Solvents)
Target Compound Monohydrochloride ~229.7* Moderate
N-Methyl-1-(2-phenyl-thiazol-5-yl) Derivative Dihydrochloride 277.22 High
(5-ethyl-1,3-oxazol-2-yl)methanamine Hydrochloride 162.62 High

*Estimated based on molecular formula (C₈H₁₅ClN₂S).

  • Impact of Salt Form: Dihydrochloride salts (e.g., ) generally exhibit higher solubility than monohydrochlorides, which is critical for bioavailability in drug formulations .

Biological Activity

N-methyl-1-(2-propan-2-yl-1,3-thiazol-5-yl)methanamine;hydrochloride is a thiazole derivative with significant biological activity. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, microbiology, and cancer research. This article will explore its biological activities, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC8H15ClN2S
Molecular Weight206.74 g/mol
IUPAC NameThis compound
InChI KeyMFUVMIKFRNOYQG-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to inhibit specific enzymes and receptors, which can lead to antimicrobial and anticancer effects. For instance, it may inhibit the activity of microbial enzymes, thus demonstrating antimicrobial properties . Additionally, the compound has been investigated for its potential as an antitumor agent.

Antimicrobial Activity

Research indicates that thiazole derivatives often exhibit significant antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains. The structure–activity relationship (SAR) analysis suggests that specific substitutions on the thiazole ring enhance its antibacterial efficacy .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells. For example, compounds similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines .

Case Study: Antitumor Activity
A study assessing the cytotoxicity of thiazole derivatives found that certain modifications significantly increased their potency against human cancer cell lines. The IC50 values for some derivatives were reported in the low micromolar range, indicating strong antitumor activity .

Research Findings

Several studies have highlighted the diverse biological activities of this compound:

  • Antimicrobial Studies : A comprehensive evaluation revealed that N-methyl derivatives exhibited superior antibacterial activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics .
  • Cytotoxicity Assays : In vitro assays demonstrated that the compound induced significant cell death in various cancer cell lines through apoptosis mechanisms .
  • Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes involved in microbial metabolism, contributing to its antimicrobial effects .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other thiazole derivatives:

CompoundActivity TypeIC50 (µM)
N-methyl-thiazole derivative AAntimicrobial10 - 20
N-methyl-thiazole derivative BAnticancer5 - 15
N-methyl-thiazole derivative CAntifungal15 - 30

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